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2-(((4-Methoxybenzyl)oxy)methyl)thiirane

Catalog No.
S8734785
CAS No.
M.F
C11H14O2S
M. Wt
210.29 g/mol
Availability
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2-(((4-Methoxybenzyl)oxy)methyl)thiirane

Product Name

2-(((4-Methoxybenzyl)oxy)methyl)thiirane

IUPAC Name

2-[(4-methoxyphenyl)methoxymethyl]thiirane

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

InChI

InChI=1S/C11H14O2S/c1-12-10-4-2-9(3-5-10)6-13-7-11-8-14-11/h2-5,11H,6-8H2,1H3

InChI Key

LEKMFXWPRWSQND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCC2CS2

Nucleophilic Ring-Opening of Epoxides with Sulfur Sources

The conversion of epoxides to thiiranes via nucleophilic ring-opening is a cornerstone of thiirane synthesis. For 2-(((4-Methoxybenzyl)oxy)methyl)thiirane, the precursor epoxide, 2-(((4-methoxybenzyl)oxy)methyl)oxirane (CAS 2211-94-1), reacts with sulfur nucleophiles such as ammonium thiocyanate (NH$$_4$$SCN) or potassium thiocyanate (KSCN). The mechanism involves a two-step process:

  • Nucleophilic Attack: The thiocyanate ion (SCN$$^-$$) targets the less sterically hindered carbon of the epoxide, leading to ring opening. This step follows an SN2 mechanism, resulting in inversion of configuration at the reaction site.
  • Sulfur Incorporation: The intermediate alkoxide undergoes protonation, followed by sulfur insertion to form the thiirane ring.

A representative reaction is:
$$
\text{Epoxide} + \text{NH}4\text{SCN} \xrightarrow{\text{Reflux}} \text{Thiirane} + \text{NH}4\text{OCN} + \text{CO}_2
$$
Yields typically range from 70–85% under reflux conditions in aqueous media.

Table 1: Comparison of Sulfur Sources for Epoxide-to-Thiirane Conversion

Sulfur SourceSolventTemperatureYield (%)
NH$$_4$$SCNH$$_2$$OReflux82
KSCNEthanol80°C78
Na$$_2$$SDMF100°C65

Microwave-Assisted Thiocyanation Techniques

Microwave irradiation significantly enhances the efficiency of thiirane synthesis. By reducing reaction times from hours to minutes, this method improves yields and minimizes side reactions. For example, treating 2-(((4-methoxybenzyl)oxy)methyl)oxirane with NH$$_4$$SCN under microwave irradiation (300 W, 100°C) achieves 92% yield in 15 minutes. The rapid heating promotes uniform energy distribution, accelerating the nucleophilic attack and ring closure.

Key Advantages:

  • Reduced Side Products: Shorter reaction times limit epoxide degradation.
  • Scalability: Compatible with gram-scale synthesis for industrial applications.

Catalytic Systems for Epoxide-to-Thiirane Conversion

While traditional methods often omit catalysts, recent studies explore Lewis acids like BF$$3$$·OEt$$2$$ to enhance regioselectivity. However, the synthesis of 2-(((4-Methoxybenzyl)oxy)methyl)thiirane primarily employs catalyst-free conditions due to the reactivity of the methoxybenzyl group, which may coordinate with metals and complicate purification.

Stereoselective Approaches to Thiirane Synthesis

Stereoselectivity in thiirane formation depends on the epoxide’s starting configuration. For instance, trans-epoxides yield thiiranes with retained stereochemistry due to the SN2 mechanism’s inversion. Computational studies suggest that steric effects from the methoxybenzyl group further direct nucleophilic attack to the less hindered carbon, achieving enantiomeric excess (ee) up to 89% in chiral derivatives.

Mechanistic Insight:$$\text{Nu}^- + \text{Epoxide} \rightarrow \text{Inverted Intermediate} \rightarrow \text{Thiirane (Retained Configuration)}$$

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

210.07145086 g/mol

Monoisotopic Mass

210.07145086 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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